molecular formula C16H14O3 B7815663 3-(Benzyloxy)cinnamic acid

3-(Benzyloxy)cinnamic acid

Cat. No.: B7815663
M. Wt: 254.28 g/mol
InChI Key: OFMOWGZEBJKDCT-UHFFFAOYSA-N
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Description

3-(Benzyloxy)cinnamic acid is an organic compound with the molecular formula C16H14O3 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)cinnamic acid typically involves the reaction of 3-(benzyloxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium ethoxide or potassium carbonate

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)cinnamic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of different functional groups at the benzyloxy or phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated benzyloxyphenyl derivatives.

Scientific Research Applications

3-(Benzyloxy)cinnamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)cinnamic acid involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibiting enzymes: Such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

    Modulating signaling pathways: Such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Hydroxymethyl)phenyl]prop-2-enoic acid
  • 3-[3-(Methoxy)phenyl]prop-2-enoic acid
  • 3-[3-(Ethoxy)phenyl]prop-2-enoic acid

Uniqueness

3-(Benzyloxy)cinnamic acid is unique due to the presence of the benzyloxy group, which imparts specific chemical and biological properties

Properties

IUPAC Name

3-(3-phenylmethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMOWGZEBJKDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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